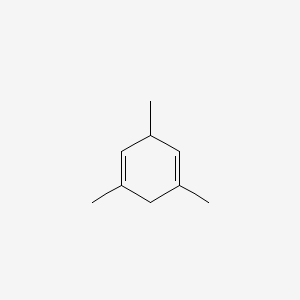

1,3,5-Trimethyl-1,4-cyclohexadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethylcyclohexa-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-7-4-8(2)6-9(3)5-7/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNSPYIKHBSEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448676 | |

| Record name | 1,3,5-TRIMETHYL-1,4-CYCLOHEXADIENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4074-23-1 | |

| Record name | 1,3,5-TRIMETHYL-1,4-CYCLOHEXADIENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3,5-Trimethyl-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-trimethyl-1,4-cyclohexadiene, a valuable intermediate in organic synthesis. The primary focus is on the Birch reduction of mesitylene (1,3,5-trimethylbenzene), the most prevalent and effective method for its preparation. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents a thorough analysis of the expected quantitative data and spectroscopic characterization. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and characterize this important compound.

Introduction

This compound is a substituted cyclic diene with significant applications in synthetic organic chemistry.[1] Its unique structural features, including the presence of both conjugated and non-conjugated double bonds and three methyl groups, make it a versatile building block for the synthesis of more complex molecules. The controlled partial reduction of the aromatic ring of mesitylene is the key transformation to access this compound. The Birch reduction, a dissolving metal reduction in liquid ammonia, stands as the classical and most efficient method for this purpose.[1]

Synthesis via Birch Reduction of Mesitylene

The Birch reduction of mesitylene offers a direct and reliable route to this compound. The reaction involves the use of an alkali metal, typically sodium or lithium, dissolved in liquid ammonia to create solvated electrons, which act as the reducing agent. An alcohol, such as ethanol or tert-butanol, is used as a proton source to quench the anionic intermediates.

Reaction Mechanism

The mechanism of the Birch reduction of mesitylene proceeds through the following key steps:

-

Electron Transfer: A solvated electron from the dissolved alkali metal adds to the aromatic ring of mesitylene, forming a radical anion.

-

Protonation: The radical anion is protonated by the alcohol present in the reaction mixture.

-

Second Electron Transfer: A second solvated electron adds to the resulting radical, forming a carbanion.

-

Second Protonation: The carbanion is protonated by another molecule of the alcohol to yield the final product, this compound.

The regioselectivity of the reduction is governed by the electronic effects of the methyl groups on the aromatic ring.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the Birch reduction of mesitylene.

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Sodium metal

-

Liquid ammonia

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried. The system is then flushed with an inert gas (e.g., argon or nitrogen).

-

Ammonia Condensation: The flask is cooled in a dry ice/acetone bath, and liquid ammonia is condensed into the flask.

-

Sodium Dissolution: Small pieces of sodium metal are carefully added to the liquid ammonia with stirring until a persistent deep blue color is obtained, indicating the presence of solvated electrons.

-

Substrate Addition: A solution of mesitylene in anhydrous ethanol is added dropwise from the dropping funnel to the stirred sodium-ammonia solution. The addition rate should be controlled to maintain the blue color.

-

Reaction Quenching: After the addition is complete, the reaction is stirred for a specified time (typically 1-2 hours). The reaction is then quenched by the careful addition of a saturated aqueous ammonium chloride solution until the blue color disappears.

-

Workup: The ammonia is allowed to evaporate. The remaining residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by distillation under reduced pressure to afford this compound as a colorless liquid.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₄ | [1] |

| Molecular Weight | 122.21 g/mol | [1] |

| Typical Yield | 75-85% | Varies by specific protocol |

| Boiling Point | 142-144 °C | Varies with pressure |

| Density | 0.83 g/mL | Varies with temperature |

Spectroscopic Data and Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides key information about the proton environment in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.3 | br s | 2H | Vinylic protons |

| ~2.6 | m | 2H | Allylic CH₂ |

| ~1.7 | s | 6H | Vinylic CH₃ |

| ~1.0 | d | 3H | Aliphatic CH₃ |

| ~2.2 | m | 1H | Aliphatic CH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~128 | Vinylic C |

| ~122 | Vinylic C |

| ~35 | Allylic CH₂ |

| ~30 | Aliphatic CH |

| ~23 | Vinylic CH₃ |

| ~21 | Aliphatic CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| ~3020 | =C-H stretch |

| ~2960-2850 | C-H stretch (alkyl) |

| ~1650 | C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z | Assignment |

| 122 | [M]⁺ (Molecular ion) |

| 107 | [M - CH₃]⁺ |

| 91 | [M - C₂H₅]⁺ or Tropylium ion |

Alternative Synthetic Approaches

While the Birch reduction is the most common method, other approaches to synthesize substituted cyclohexadienes exist, such as the Diels-Alder reaction. However, for the specific synthesis of this compound, the Birch reduction of the readily available mesitylene remains the most practical and efficient route.

Conclusion

This technical guide has detailed the synthesis of this compound, with a focus on the Birch reduction of mesitylene. The provided experimental protocol, along with the comprehensive quantitative and spectroscopic data, serves as a valuable resource for researchers in organic synthesis and drug development. The successful synthesis and characterization of this compound open avenues for its application as a key intermediate in the construction of more complex molecular architectures.

References

An In-depth Technical Guide to 1,3,5-Trimethyl-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1,3,5-trimethyl-1,4-cyclohexadiene, a notable substituted cyclic diene. The guide details its chemical and physical properties, spectroscopic profile, primary synthetic methodologies, and key chemical reactivity. The information is tailored for professionals in research and drug development who may utilize this compound as a building block in complex organic synthesis.

Core Properties and Specifications

This compound, with the chemical formula C₉H₁₄, is a derivative of cyclohexadiene featuring three methyl groups at the 1, 3, and 5 positions.[1] This substitution pattern significantly influences its electronic properties and steric profile, making it a valuable reagent in synthetic chemistry.[1]

Physical and Chemical Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental setups.

| Property | Value | Reference |

| CAS Number | 4074-23-1 | [2] |

| Molecular Formula | C₉H₁₄ | [2][3] |

| Molecular Weight | 122.21 g/mol | [1][2] |

| Density | 0.820 g/cm³ | [4][5] |

| Boiling Point | ~172 °C | [5] |

| InChI Key | FWNSPYIKHBSEAH-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1C=C(CC(=C1)C)C | [5] |

| Solubility | Insoluble in water | [1][6] |

| Appearance | Not specified, likely a liquid |

Structural Elucidation and Spectroscopic Profile

Confirming the structure and purity of this compound relies on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for the structural determination of this compound.[1]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the vinylic protons on the double bonds, and the methylene protons of the ring. The chemical shifts and coupling patterns provide definitive information about the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for the methyl carbons, the sp²-hybridized carbons of the C=C double bonds, and the sp³-hybridized carbons of the ring, confirming the carbon framework.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns.

-

Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak ([M]⁺) at an m/z value of approximately 122, corresponding to its molecular weight.[1]

-

Fragmentation: A common fragmentation pathway for alkyl-substituted cyclic compounds is the loss of a methyl radical (•CH₃), which would result in a prominent peak at m/z 107 ([M-15]⁺).[1] Another potential fragmentation is a retro-Diels-Alder reaction, though this is often less favorable for substituted cyclohexadienes compared to the parent structure.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational modes.[1]

-

C-H Stretching: Alkenyl C-H stretches are typically observed above 3000 cm⁻¹, while alkyl C-H stretches appear just below 3000 cm⁻¹.[1]

-

C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the ring will also be present.

Synthesis and Experimental Protocols

The most established method for synthesizing 1,4-cyclohexadiene derivatives from aromatic precursors is the Birch reduction.[1] This reaction is highly effective for converting 1,3,5-trimethylbenzene (mesitylene) into this compound.

Detailed Protocol: Birch Reduction of Mesitylene

This protocol describes a generalized procedure for the synthesis of this compound.

Materials:

-

1,3,5-Trimethylbenzene (Mesitylene)

-

Anhydrous liquid ammonia (NH₃)

-

Alkali metal (e.g., sodium or lithium)

-

Anhydrous alcohol (e.g., ethanol or tert-butanol) as a proton source

-

Reaction vessel equipped with a dry ice/acetone condenser and a stirring mechanism

-

Quenching agent (e.g., ammonium chloride)

-

Organic solvent for extraction (e.g., diethyl ether or pentane)

Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) and cool it to -78 °C.

-

Condensation: Condense anhydrous liquid ammonia into the reaction vessel to the required volume.

-

Dissolution: Add the mesitylene and the alcohol proton source to the liquid ammonia with stirring.

-

Reduction: Carefully add the alkali metal (e.g., sodium) in small pieces. The formation of a deep blue color indicates the presence of solvated electrons, which are the active reducing species. Continue adding the metal until the blue color persists.

-

Reaction: Allow the reaction to stir at a low temperature (typically -33 °C, the boiling point of ammonia) for several hours until the starting material is consumed (monitored by TLC or GC).

-

Quenching: Cautiously quench the reaction by adding a solid proton source like ammonium chloride to neutralize any remaining alkali metal.

-

Evaporation: Allow the ammonia to evaporate under a stream of inert gas.

-

Workup: Add water to the residue and perform a liquid-liquid extraction with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The cyclohexadiene scaffold is a cornerstone in organic synthesis, primarily due to its participation in pericyclic reactions like the Diels-Alder cycloaddition.[1]

The Diels-Alder Reaction

This compound is an electron-rich diene due to the three electron-donating methyl groups.[1] This enhances its reactivity towards electron-poor dienophiles in [4+2] cycloaddition reactions, making it an excellent tool for constructing complex bicyclic systems, which are common motifs in natural products and pharmaceutical agents.[1]

Radical-Mediated Pathways

Cyclohexadiene derivatives can also participate in radical reactions. They can serve as hydrogen atom donors, driven by the formation of a stable, resonance-stabilized cyclohexadienyl radical and the subsequent potential for aromatization.[1] This property makes them useful in studying radical chain mechanisms and for the functionalization of existing molecular frameworks.[1]

Safety and Handling

While specific hazard data for this compound is limited, it should be handled with the care appropriate for a volatile and potentially flammable hydrocarbon.[2][7]

| Safety Aspect | Recommendation | Reference(s) |

| Personal Protective Equipment | Safety goggles with side-shields, chemical-impermeable gloves, and a lab coat. Ensure adequate ventilation or use a respirator if exposure limits are exceeded. | [8] |

| First-Aid (Inhalation) | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [2] |

| First-Aid (Skin Contact) | Wash off with soap and plenty of water. Consult a physician. | [2] |

| First-Aid (Eye Contact) | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [2] |

| First-Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water and consult a physician. | [2] |

| Fire Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [2] |

| Handling and Storage | Keep container tightly closed in a dry, well-ventilated place. Keep away from heat, sparks, and open flames. | [7][9] |

Conclusion

This compound is a versatile synthetic building block with well-defined physical and spectroscopic properties. Its primary utility lies in its role as an electron-rich diene for the construction of complex cyclic and bicyclic molecular architectures via the Diels-Alder reaction. A thorough understanding of its synthesis, reactivity, and handling procedures is crucial for its effective application in research and the development of new chemical entities.

References

- 1. This compound | 4074-23-1 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C9H14 | CID 10931427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. Page loading... [guidechem.com]

- 6. This compound | 4074-23-1 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,3,5-Trimethyl-1,4-cyclohexadiene: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-trimethyl-1,4-cyclohexadiene, a significant cyclic diene in organic synthesis. The document details its historical discovery, rooted in the pioneering work of Arthur J. Birch on the reduction of aromatic compounds. A thorough examination of its primary synthesis route, the Birch reduction of mesitylene, is presented, including a detailed experimental protocol. The guide also compiles and presents key quantitative data, including physical properties and spectroscopic characterization, in structured tables for ease of reference. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved. This document serves as a critical resource for researchers and professionals in organic chemistry and drug development, offering in-depth insights into the synthesis and properties of this versatile compound.

Introduction

This compound, a substituted cyclohexadiene, is a valuable intermediate in organic synthesis. Its structure, featuring a six-membered ring with two non-conjugated double bonds and three methyl groups, makes it a useful building block for the construction of more complex molecules. The strategic placement of the methyl groups influences its reactivity and stereochemistry in various transformations. This guide explores the origins of this compound, its synthesis, and its detailed chemical and physical characteristics.

Discovery and History

The discovery of this compound is intrinsically linked to the development of the Birch reduction , a powerful method for the reduction of aromatic rings. This reaction was first reported by the Australian chemist Arthur J. Birch in 1944.[1][2] His work demonstrated that aromatic compounds could be selectively reduced to 1,4-cyclohexadienes using an alkali metal, typically sodium or lithium, dissolved in liquid ammonia in the presence of an alcohol as a proton source.[1][2]

While a specific date for the first synthesis of this compound is not explicitly documented in the readily available literature, it is highly probable that its synthesis was first achieved during Birch's extensive investigations into the scope and mechanism of the reduction of various substituted benzene derivatives, including mesitylene (1,3,5-trimethylbenzene). The formation of this compound from mesitylene is a classic example of the Birch reduction and serves to illustrate the regioselectivity of this transformation.

Synthesis of this compound

The primary and most well-established method for the synthesis of this compound is the Birch reduction of mesitylene.[1][2]

Reaction Principle

The Birch reduction of mesitylene involves the transfer of solvated electrons from an alkali metal in liquid ammonia to the aromatic ring. This generates a radical anion, which is subsequently protonated by an alcohol. A second electron transfer followed by a final protonation yields the non-conjugated 1,4-cyclohexadiene product. The electron-donating methyl groups on the mesitylene ring direct the reduction to produce the this compound isomer.

Experimental Protocol: Birch Reduction of Mesitylene

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Sodium metal

-

Anhydrous liquid ammonia

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a gas inlet is assembled and flame-dried.

-

Anhydrous liquid ammonia (e.g., 200 mL per 0.1 mol of mesitylene) is condensed into the flask at -78 °C (dry ice/acetone bath).

-

Small pieces of sodium metal (e.g., 2.5 equivalents) are cautiously added to the liquid ammonia with stirring until a persistent deep blue color is obtained, indicating the presence of solvated electrons.

-

A solution of mesitylene (1 equivalent) in anhydrous ethanol (e.g., 2 equivalents) is added dropwise from the dropping funnel to the stirred sodium-ammonia solution at a rate that maintains the blue color.

-

After the addition is complete, the reaction mixture is stirred at -78 °C for a specified period (e.g., 1-2 hours) until the blue color disappears.

-

The reaction is quenched by the cautious addition of a saturated aqueous ammonium chloride solution.

-

The liquid ammonia is allowed to evaporate under a stream of nitrogen.

-

The remaining aqueous residue is extracted with diethyl ether.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation to yield the crude product, which can be further purified by distillation.

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound via Birch reduction.

Reaction Mechanism

Caption: Simplified mechanism of the Birch reduction of mesitylene.

Physicochemical Properties and Spectroscopic Data

Physical Properties

| Property | Value | Reference |

| CAS Number | 4074-23-1 | [3] |

| Molecular Formula | C₉H₁₄ | [4] |

| Molecular Weight | 122.21 g/mol | [3] |

| Boiling Point | 172 °C | [5] |

| Density | 0.82 g/cm³ | |

| Appearance | Colorless liquid | |

| Solubility | Insoluble in water |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): As specific literature values for the ¹H NMR spectrum of this compound are not readily available in the searched databases, a predicted spectrum based on its structure would show signals for the vinylic protons, the allylic proton, the methylene protons, and the methyl groups. The expected chemical shifts would be in the regions of 5.0-6.0 ppm for the vinylic protons, and 1.0-2.5 ppm for the allylic and methyl protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Similarly, a predicted ¹³C NMR spectrum would display signals for the sp² hybridized carbons of the double bonds and the sp³ hybridized carbons of the methylene and methyl groups. The vinylic carbons would appear in the downfield region (around 120-140 ppm), while the aliphatic carbons would be in the upfield region (around 20-40 ppm).

Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z = 122, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and other characteristic cleavages of the cyclohexadiene ring.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for the sp² and sp³ hybridized carbons (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), C=C stretching vibrations (around 1600-1680 cm⁻¹), and C-H bending vibrations.

Role in Chemical Synthesis and Absence in Biological Signaling

This compound is primarily utilized as a diene in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. The electron-donating methyl groups enhance its reactivity as a diene. It also serves as a model compound in mechanistic studies of various organic reactions.

A thorough search of the available scientific literature reveals no significant or established role of this compound in biological signaling pathways. Its primary relevance is within the domain of synthetic and mechanistic organic chemistry.

Conclusion

This compound is a historically and synthetically important molecule whose origins are tied to the groundbreaking work of A.J. Birch. Its synthesis via the Birch reduction of mesitylene remains a cornerstone of organic chemistry education and practice. This technical guide has provided a detailed overview of its discovery, a comprehensive experimental protocol for its synthesis, and a compilation of its key physical and spectroscopic properties. The included visualizations of the experimental workflow and reaction mechanism offer a clear and concise understanding of the processes involved. For researchers and professionals in the chemical sciences, a solid understanding of the synthesis and characteristics of this fundamental diene is essential for its effective application in the development of novel molecules and materials.

References

In-Depth Technical Guide: Spectroscopic Data for 1,3,5-Trimethyl-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-Trimethyl-1,4-cyclohexadiene (CAS No. 4074-23-1). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established computational models, alongside detailed, generalized experimental protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is important to note that actual experimental values may vary depending on the specific conditions, such as the solvent and the instrumentation used.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Atom Position | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity |

| C1-CH₃ | ~1.7 | Singlet |

| C2-H | ~5.4 | Singlet |

| C3-CH₃ | ~1.7 | Singlet |

| C4-H | ~5.4 | Singlet |

| C5-CH₃ | ~1.0 | Doublet |

| C6-H₂ | ~2.7 | Multiplet |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Atom Position | Predicted Chemical Shift (δ) [ppm] |

| C1 | Not available |

| C2 | ~125 |

| C3 | Not available |

| C4 | ~125 |

| C5 | ~35 |

| C6 | ~30 |

| C1-CH₃ | ~23 |

| C3-CH₃ | ~23 |

| C5-CH₃ | ~21 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Intensity |

| =C-H Stretch | 3100 - 3000 | Medium |

| C-H Stretch (Alkyl) | 3000 - 2850 | Strong |

| C=C Stretch | 1680 - 1600 | Medium-Weak |

| CH₂ Scissoring | 1470 - 1440 | Medium |

| CH₃ Bending | 1470 - 1440 and 1390 - 1370 | Medium |

| C-H Out-of-Plane Bend | 1000 - 675 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

The molecular formula of this compound is C₉H₁₄, with a molecular weight of approximately 122.21 g/mol .[1] The primary fragmentation is expected to be the loss of a methyl group (CH₃•), resulting in a prominent peak at m/z 107.

| Adduct | Predicted m/z |

| [M]⁺ | 122.10900 |

| [M+H]⁺ | 123.11683 |

| [M+Na]⁺ | 145.09877 |

| [M-H]⁻ | 121.10227 |

| [M+NH₄]⁺ | 140.14337 |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These protocols are standard procedures and may require optimization for the specific analysis of this compound.

Synthesis via Birch Reduction of Mesitylene

This compound can be synthesized from mesitylene (1,3,5-trimethylbenzene) using a Birch reduction. This reaction involves the use of an alkali metal (such as sodium or lithium) dissolved in liquid ammonia with a proton source, typically an alcohol.

Materials:

-

Mesitylene

-

Lithium or Sodium metal

-

Anhydrous liquid ammonia

-

Anhydrous ethanol

-

Anhydrous diethyl ether or THF

-

Apparatus for reactions at low temperatures (e.g., Dewar condenser, dry ice/acetone bath)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for ammonia, and a dropping funnel, under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense anhydrous ammonia into the flask.

-

Add small, freshly cut pieces of lithium or sodium metal to the stirred ammonia until a persistent blue color is obtained, indicating the presence of solvated electrons.

-

Dissolve the mesitylene in anhydrous ethanol and add it dropwise to the metal-ammonia solution.

-

Allow the reaction to stir at -78 °C for several hours. The progress of the reaction can be monitored by the disappearance of the blue color.

-

Once the reaction is complete, quench the excess alkali metal by the cautious addition of a proton source, such as more ethanol or a saturated aqueous solution of ammonium chloride.

-

Allow the ammonia to evaporate.

-

Add water and extract the product with diethyl ether or another suitable organic solvent.

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the this compound by distillation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a spectral width of 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

-

Sample Preparation: As this compound is a liquid, a small drop can be placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Place the liquid sample on the ATR crystal, ensuring good contact.

-

Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Process the spectrum to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: Use a GC-MS system, which consists of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Employ a temperature program to separate the components of the sample. For example, hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Helium is typically used as the carrier gas.

-

-

Mass Spectrometry:

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

Electron Ionization (EI) is a common method for generating ions, typically at 70 eV.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Acquire mass spectra over a suitable m/z range (e.g., 40-300 amu).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and the structural information obtained.

References

An In-depth Technical Guide to the Molecular Structure of 1,3,5-Trimethyl-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1,3,5-trimethyl-1,4-cyclohexadiene. The document details its chemical and physical characteristics, spectroscopic profile, and a general methodology for its synthesis. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who are interested in the applications and further investigation of this compound.

Introduction

This compound, a substituted cyclic diene, is a molecule of interest in organic synthesis. Its structure, consisting of a six-membered ring with two carbon-carbon double bonds and three methyl groups, gives rise to specific chemical properties and reactivity.[1] This guide will explore the molecular architecture, spectroscopic signature, and synthetic pathways of this compound.

Molecular Structure and Properties

The molecular formula of this compound is C₉H₁₄, and it has a molecular weight of approximately 122.21 g/mol .[1] The structure features a cyclohexadiene ring with methyl groups at the 1, 3, and 5 positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄ | [1] |

| Molecular Weight | 122.21 g/mol | [1] |

| CAS Number | 4074-23-1 | [1] |

| InChI | InChI=1S/C9H14/c1-7-4-8(2)6-9(3)5-7/h4-5,7H,6H2,1-3H3 | [2] |

| SMILES | CC1C=C(CC(=C1)C)C | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl, allylic, and methyl protons. The chemical shifts would be influenced by the positions of the methyl groups and the double bonds.

¹³C NMR: The carbon NMR spectrum would display signals for the sp² hybridized carbons of the double bonds and the sp³ hybridized carbons of the methylene and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for C-H and C=C stretching and bending vibrations, typical for a substituted cyclohexadiene.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| =C-H Stretch | 3100-3000 |

| C-H Stretch (Alkyl) | 3000-2850 |

| C=C Stretch | 1680-1600 |

| CH₂/CH₃ Bending | 1470-1370 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The predicted mass spectrum of this compound would show a molecular ion peak and various fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M]+ | 122.10900 |

| [M+H]+ | 123.11683 |

| [M+Na]+ | 145.09877 |

| [M-H]- | 121.10227 |

| [M+NH₄]+ | 140.14337 |

Source: PubChemLite[2]

Experimental Protocols

Synthesis of this compound via Birch Reduction

A common method for the synthesis of 1,4-cyclohexadiene derivatives is the Birch reduction of the corresponding aromatic compound.[3] In the case of this compound, the starting material is mesitylene (1,3,5-trimethylbenzene).

General Procedure:

-

Reaction Setup: A reaction vessel equipped with a dry ice condenser is charged with liquid ammonia and the solvent (e.g., THF).

-

Addition of Alkali Metal: Small pieces of an alkali metal (e.g., sodium or lithium) are added to the liquid ammonia, resulting in the formation of a deep blue solution of solvated electrons.

-

Substrate Addition: A solution of mesitylene in a suitable solvent is added to the reaction mixture.

-

Proton Source: An alcohol, such as ethanol or tert-butanol, is added as a proton source.

-

Quenching: The reaction is quenched by the addition of a proton source like ammonium chloride.

-

Workup: The ammonia is allowed to evaporate, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product.

-

Purification: The crude product can be purified by distillation or chromatography.

Caption: Workflow for the synthesis of this compound via Birch Reduction.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Conclusion

This technical guide has provided a summary of the current knowledge on the molecular structure of this compound. While predicted spectroscopic data and a general synthetic protocol are presented, there is a clear need for further experimental investigation to fully characterize this compound. Future research should focus on obtaining high-resolution spectroscopic data and developing optimized, detailed synthetic procedures. Such studies will be crucial for unlocking the potential applications of this molecule in various fields of chemistry.

References

An In-depth Technical Guide to the Birch Reduction for the Synthesis of 1,3,5-Trimethyl-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-trimethyl-1,4-cyclohexadiene via the Birch reduction of 1,3,5-trimethylbenzene (mesitylene). The Birch reduction is a powerful and widely utilized method in organic synthesis for the partial reduction of aromatic rings, yielding 1,4-cyclohexadienes.[1] This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents key quantitative and spectroscopic data for the characterization of the final product. The information is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a substituted cyclic diene with significant applications as a building block in organic synthesis.[2] Its structure, featuring a non-conjugated diene system and strategically placed methyl groups, makes it a valuable precursor for the construction of complex molecular architectures. The controlled synthesis of this compound is crucial for its application in various research and development endeavors.

The Birch reduction, named after the Australian chemist Arthur Birch, is the hallmark method for converting aromatic compounds into 1,4-cyclohexadienes.[1] The reaction typically employs an alkali metal, such as sodium or lithium, dissolved in liquid ammonia to create a potent reducing environment. An alcohol is also included in the reaction mixture to serve as a proton source.[3] This guide will focus on the specific application of the Birch reduction to mesitylene for the efficient synthesis of this compound.

Reaction Mechanism and Regioselectivity

The Birch reduction of mesitylene proceeds through a well-established mechanism involving the stepwise addition of electrons and protons to the aromatic ring. The key steps are as follows:

-

Electron Transfer: A solvated electron, generated from the dissolution of an alkali metal in liquid ammonia, adds to the mesitylene ring to form a radical anion.

-

Protonation: The radical anion is protonated by the alcohol present in the reaction mixture. In the case of mesitylene, the three electron-donating methyl groups influence the position of protonation. The proton adds to a position that is ortho to one of the methyl groups.

-

Second Electron Transfer: A second solvated electron adds to the resulting radical, forming a carbanion.

-

Second Protonation: The carbanion is then protonated by the alcohol to yield the final product, this compound.

The regioselectivity of the Birch reduction of substituted benzenes is a critical aspect. For aromatic rings bearing electron-donating groups, such as the methyl groups in mesitylene, the reduction occurs in a manner that leaves the substituents on the double bonds of the resulting cyclohexadiene.

Figure 1: Signaling pathway of the Birch reduction of mesitylene.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from mesitylene, adapted from established methodologies for Birch reductions.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer

-

Liquid ammonia (NH₃)

-

Sodium (Na) or Lithium (Li) metal

-

1,3,5-Trimethylbenzene (Mesitylene), anhydrous

-

Anhydrous ethanol (EtOH) or tert-butanol (t-BuOH)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) as a co-solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Setup: Assemble the three-necked flask with the dry ice condenser and gas inlet. Flame-dry the apparatus under a stream of inert gas (e.g., argon or nitrogen) and allow it to cool to room temperature.

-

Reaction Assembly: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 100 mL of liquid ammonia into the flask.

-

Addition of Reagents: To the stirred liquid ammonia, add 12.0 g (0.1 mol) of anhydrous mesitylene, followed by the addition of a co-solvent such as 20 mL of anhydrous THF to ensure solubility.

-

Reduction: Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces over 30 minutes. The solution will develop a deep blue color, indicating the presence of solvated electrons.

-

Protonation: After the sodium has dissolved and the blue color persists for 30 minutes, slowly add 7.4 g (0.1 mol) of anhydrous tert-butanol via the dropping funnel over 20 minutes.

-

Quenching: Continue stirring for 2 hours at -78 °C. Cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the blue color disappears.

-

Work-up: Allow the ammonia to evaporate overnight in a well-ventilated fume hood. Add 100 mL of water to the residue, and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with three 50 mL portions of diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

References

chemical formula C9H14 1,3,5-Trimethyl-1,4-cyclohexadiene

An In-Depth Technical Guide to 1,3,5-Trimethyl-1,4-cyclohexadiene (C₉H₁₄)

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted cyclic diene with significant applications in organic synthesis. The document details its physicochemical properties, primary synthetic routes, and characteristic chemical reactivity. Emphasis is placed on its role as a diene in Diels-Alder reactions, its involvement in radical-mediated pathways, and its behavior in electrophilic additions. This guide consolidates quantitative data into structured tables and provides a detailed experimental protocol for its synthesis via the Birch reduction of mesitylene. Diagrams generated using Graphviz are included to illustrate key chemical processes, making this a valuable resource for researchers, chemists, and professionals in drug development.

Introduction

Cyclohexadiene scaffolds are fundamental building blocks in organic chemistry, primarily valued for their role as the 4π-electron component in the Diels-Alder reaction—a powerful method for constructing six-membered rings with high stereochemical control.[1] The rigid, s-cis conformation of cyclic dienes makes them particularly reactive compared to their acyclic counterparts.[1]

This compound is a notable derivative within this class. Its structure features a six-membered ring with two double bonds and three methyl groups at the 1, 3, and 5 positions.[1] These electron-donating alkyl groups enhance the electron-rich nature of the diene system, significantly influencing its reactivity, particularly in cycloaddition reactions.[1] This guide explores the synthesis, properties, and chemical behavior of this compound, providing a technical foundation for its application in advanced organic synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. While experimental spectroscopic data is not widely available in public databases, predicted collision cross-section data offers insight into the ion's structure in the gas phase.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₄ | [1][2][3] |

| Molecular Weight | 122.21 g/mol | [1][2][3] |

| CAS Number | 4074-23-1 | [1][2][3] |

| Boiling Point | 172 °C | [2][4] |

| Density | 0.82 g/cm³ | [2] |

| Appearance | Liquid | [3] |

| Solubility | Insoluble in water | [1][5] |

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) | Reference(s) |

| [M+H]⁺ | 123.11683 | 123.6 | [1] |

| [M+Na]⁺ | 145.09877 | - | [1] |

Synthesis and Experimental Protocols

The most established method for synthesizing this compound is the Birch reduction of its aromatic precursor, mesitylene (1,3,5-trimethylbenzene).[1]

Synthetic Pathway: Birch Reduction

The Birch reduction is a dissolving metal reduction that converts aromatic compounds into 1,4-cyclohexadienes.[1] The reaction involves the use of an alkali metal, such as sodium or lithium, dissolved in liquid ammonia with an alcohol serving as a proton source.[1] The process proceeds via solvated electrons that reduce the aromatic ring to a radical anion, which is subsequently protonated by the alcohol. A second electron transfer and protonation step yields the final diene product.

Experimental Protocol: Synthesis via Birch Reduction

This protocol describes a generalized procedure for the Birch reduction of mesitylene.

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Sodium (Na) or Lithium (Li) metal

-

Anhydrous liquid ammonia (NH₃)

-

Absolute ethanol (EtOH)

-

Anhydrous diethyl ether or THF (solvent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching)

-

Pentane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) (for drying)

Equipment:

-

Three-neck round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.

-

Magnetic stirrer and stir bar.

-

Low-temperature thermometer.

-

Separatory funnel.

-

Rotary evaporator.

Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) and cool it to -78 °C using a dry ice/acetone bath.

-

Ammonia Condensation: Condense anhydrous ammonia gas into the reaction flask (approximately 10 mL per 1 g of mesitylene).

-

Precursor Addition: Dissolve mesitylene in a minimal amount of anhydrous ether or THF and add it to the liquid ammonia.

-

Metal Addition: While stirring vigorously, add small, freshly cut pieces of sodium or lithium metal to the solution until a persistent deep blue color is observed, indicating the presence of solvated electrons.

-

Protonation: Slowly add absolute ethanol via the dropping funnel. The blue color will dissipate as the reaction proceeds. Continue adding ethanol until the solution becomes colorless.

-

Quenching: Allow the ammonia to evaporate under a stream of nitrogen. Once at room temperature, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with pentane (3x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Safety Precautions:

-

This reaction must be performed in a well-ventilated fume hood.

-

Liquid ammonia is hazardous and requires careful handling at low temperatures.[1]

-

Alkali metals are highly reactive with water and moisture; handle with extreme care under an inert atmosphere.[1]

-

The reaction is exothermic and requires careful temperature control.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its diene system.

Diels-Alder Reaction

As an electron-rich diene, it readily participates in [4+2] cycloaddition reactions with electron-poor dienophiles to form substituted bicyclic structures. The methyl groups enhance its reactivity and can influence the stereochemical outcome of the reaction.[1]

Electrophilic Addition

Reaction with an electrophile, such as HCl, involves the protonation of one of the double bonds. This generates a resonance-stabilized allylic carbocation. The subsequent attack by the nucleophile (Cl⁻) can occur at either of the two carbons sharing the positive charge, typically leading to a mixture of 1,2- and 1,4-addition products.[1]

Radical-Mediated Pathways

Cyclohexadiene derivatives can function as mediators in radical chain reactions. This compound can donate a hydrogen atom to initiate a radical process, forming a stable cyclohexadienyl radical.[1] This property is driven by the subsequent restoration of aromaticity in related radical extrusion reactions.[1]

Biological and Pharmacological Context

There is currently limited direct research into the specific biological activities of this compound. However, the cyclohexadiene scaffold is present in numerous biologically active natural products.[1][6] For instance, safranal (2,6,6-trimethyl-1,3-cyclohexadien-1-carboxaldehyde), a structurally related compound, is a major component of saffron and exhibits neuroprotective and anticancer effects.[6][7] Additionally, various synthetic derivatives of cyclohexane-1,3-diones have been investigated for their potential as herbicides and drugs.[8] These examples suggest that the this compound core could serve as a valuable scaffold for the development of novel therapeutic agents, warranting further investigation by drug development professionals.

Conclusion

This compound is a versatile synthetic intermediate with well-defined chemical properties. Its synthesis is reliably achieved through the Birch reduction of mesitylene, and its reactivity is characterized by its participation in Diels-Alder cycloadditions and other transformations involving its diene system. While its direct biological applications are yet to be explored, the prevalence of the cyclohexadiene motif in bioactive molecules makes it a compound of interest for synthetic and medicinal chemistry. This guide provides the foundational technical information required for its effective use in a research and development setting.

References

- 1. This compound | 4074-23-1 | Benchchem [benchchem.com]

- 2. This compound | CAS#:4074-23-1 | Chemsrc [chemsrc.com]

- 3. guidechem.com [guidechem.com]

- 4. biosynth.com [biosynth.com]

- 5. This compound | 4074-23-1 [chemicalbook.com]

- 6. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,3,5-Trimethyl-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-trimethyl-1,4-cyclohexadiene, a substituted cyclic diene with significant applications in synthetic organic chemistry. The document details its chemical and physical properties, outlines its primary synthetic route via the Birch reduction of mesitylene, and explores its reactivity, particularly as a diene in Diels-Alder cycloadditions. While direct applications in drug development and established roles in specific signaling pathways are not extensively documented in current literature, its utility as a versatile building block for complex molecular scaffolds underscores its potential for the synthesis of novel therapeutic agents. This guide aims to serve as a foundational resource, consolidating available data and outlining key experimental considerations.

Chemical and Physical Properties

This compound, also known as TMe-1,4-CHD, is a cyclic hydrocarbon.[1] Its core structure is a six-membered ring containing two double bonds at the 1 and 4 positions, with three methyl groups attached at the 1, 3, and 5 positions.[1] This substitution pattern significantly influences its chemical behavior.[1] The electron-donating nature of the methyl groups enhances its reactivity as a diene in [4+2] cycloaddition reactions.[1]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 122.21 g/mol | [1][] |

| Molecular Formula | C₉H₁₄ | [1][] |

| Boiling Point | 172 °C | [3] |

| Density | 0.82 g/cm³ | [3] |

| InChI Key | FWNSPYIKHBSEAH-UHFFFAOYSA-N | [1] |

| CAS Number | 4074-23-1 | [1] |

Note: Some physical properties may have slight variations depending on the source.

Synthesis of this compound

The most established and widely recognized method for the synthesis of this compound is the Birch reduction of its aromatic precursor, mesitylene (1,3,5-trimethylbenzene).[1] This reaction is a cornerstone of synthetic organic chemistry for the preparation of 1,4-cyclohexadienes from aromatic compounds.[1]

Birch Reduction: General Principles

The Birch reduction involves the treatment of an aromatic compound with an alkali metal (typically sodium or lithium) dissolved in liquid ammonia, with an alcohol serving as a proton source.[1] The reaction proceeds through the formation of a radical anion, which is then protonated by the alcohol. A subsequent reduction and another protonation yield the 1,4-cyclohexadiene product.

Logical Workflow for the Birch Reduction of Mesitylene

Caption: Logical workflow for the synthesis of this compound via Birch reduction.

Chemical Reactivity and Experimental Protocols

The primary reactivity of this compound stems from its conjugated diene system, making it a valuable participant in pericyclic reactions, most notably the Diels-Alder reaction.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a substituted cyclohexene.[1] Due to its s-cis conformation being locked within the ring structure, this compound is a particularly reactive diene.[1] The electron-donating methyl groups further enhance its reactivity towards electron-poor dienophiles.[1]

General Experimental Protocol for a Diels-Alder Reaction

Materials:

-

Diene (e.g., this compound)

-

Dienophile (e.g., Maleic Anhydride)

-

High-boiling point solvent (e.g., Xylene)

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Crystallization dish

-

Vacuum filtration apparatus

Procedure:

-

In a dry round-bottomed flask, combine the diene and the dienophile in the appropriate stoichiometric ratio.

-

Add a suitable high-boiling point solvent, such as xylene, to dissolve the reactants.

-

Equip the flask with a reflux condenser and a stirring mechanism.

-

Heat the mixture to reflux and maintain the reaction for a specified period, monitoring the progress by appropriate analytical techniques (e.g., TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature, which may induce crystallization of the product.

-

If necessary, further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystalline product by vacuum filtration, washing with a cold solvent to remove any unreacted starting materials.

-

Dry the product thoroughly.

Experimental Workflow for a General Diels-Alder Reaction

Caption: General experimental workflow for a Diels-Alder reaction.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known structure and data from similar compounds, the following characteristics can be anticipated.

Mass Spectrometry

In mass spectrometry, the molecular ion peak ([M]⁺) would be expected at an m/z of approximately 122. A prominent fragmentation pathway for alkyl-substituted cyclic compounds is the loss of a methyl group (CH₃•), which would result in a significant peak at m/z 107.[1]

Infrared (IR) Spectroscopy

The IR spectrum of a cyclohexadiene system would typically exhibit the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch | 3000 - 3100 | Medium |

| -C-H Stretch | 2850 - 3000 | Strong |

| C=C Stretch | 1600 - 1680 | Medium-Weak |

| CH₂ Scissoring | 1440 - 1470 | Medium |

| CH₃ Bending | 1370 - 1390, 1440 - 1470 | Medium |

Note: These are general ranges, and the exact peak positions for this compound will be influenced by its specific substitution pattern.[1]

Applications in Drug Development and Signaling Pathways

Currently, there is a lack of specific literature detailing the direct application of this compound in drug development or its modulation of specific biological signaling pathways. However, the cyclohexadiene scaffold is a fundamental building block in the synthesis of numerous complex molecules, including natural products and pharmaceuticals.[1] The ability of the Diels-Alder reaction to form six-membered rings with high stereochemical control makes dienes like this compound valuable starting materials for the construction of diverse molecular architectures.[1]

The potential for this compound in drug discovery lies in its utility as a synthetic intermediate. The resulting bicyclic structures from its Diels-Alder reactions are common motifs in biologically active molecules.[1] Therefore, while not a therapeutic agent itself, it represents a key component in the synthetic toolbox for medicinal chemists.

Logical Relationship in Synthetic Drug Development

Caption: Logical relationship of this compound in a synthetic drug discovery workflow.

Conclusion

This compound is a well-characterized compound with established synthetic routes and predictable reactivity. Its primary utility lies in its role as a reactive diene in Diels-Alder cycloadditions, providing access to a wide range of complex cyclic and bicyclic structures. While direct biological activity or applications in drug development are not yet reported, its importance as a synthetic building block for creating molecular diversity makes it a relevant molecule for researchers and scientists in the field of medicinal chemistry. Further research into the biological screening of compounds derived from this diene could unveil novel therapeutic applications.

References

The Relative Stability of 1,3,5-Trimethyl-1,4-cyclohexadiene and its 1,3-Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted cyclohexadienes are pivotal structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and synthetic intermediates. Their conformational flexibility and reactivity are intimately linked to the substitution pattern and the disposition of the endocyclic double bonds. A fundamental aspect of their chemistry is the relative thermodynamic stability of isomers, which dictates equilibrium positions in isomerization reactions and influences synthetic strategies. This guide focuses on the nuanced stability relationship between the non-conjugated 1,3,5-trimethyl-1,4-cyclohexadiene and its conjugated 1,3-isomeric counterparts.

Theoretical Framework of Cyclohexadiene Stability

The stability of cyclohexadiene isomers is governed by a combination of electronic and steric factors.

-

Conjugation: In acyclic and many cyclic systems, conjugated dienes are generally more stable than their non-conjugated (isolated) isomers. This stabilization arises from the delocalization of π-electrons over the four-carbon system, which lowers the overall energy of the molecule. For the parent cyclohexadienes, the conjugated 1,3-isomer is indeed slightly more stable than the isolated 1,4-isomer, but the energy difference is surprisingly small (approximately 1.6 kJ/mol).[1]

-

Hyperconjugation: This is a stabilizing interaction that results from the overlap of a σ-bonding orbital (typically C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital. In cyclohexadienes, hyperconjugation can play a significant role in stabilizing the system. It has been proposed that hyperconjugative interactions in 1,4-cyclohexadiene partially offset the lack of π-conjugation, contributing to its unexpected stability relative to the 1,3-isomer.[2]

-

Steric Effects: The introduction of substituents, such as methyl groups, introduces steric strain that can significantly impact the relative stability of isomers. 1,3-diaxial interactions and other non-bonded steric repulsions can destabilize certain conformations and, by extension, specific isomers. The placement of bulky substituents in equatorial positions is generally favored to minimize steric strain.[3]

In the case of this compound and its 1,3-isomers, the interplay of these effects determines their thermodynamic landscape.

Quantitative Stability Analysis

Direct experimental determination of the Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), or equilibrium constants (Keq) for the isomerization of this compound to its 1,3-isomers is not prominently reported in the scientific literature. However, computational methods and data from analogous, less substituted systems can provide valuable estimates.

The following table summarizes calculated thermodynamic data for closely related methyl-substituted cyclohexadienes. These values are derived from computational methods such as the Joback method and should be considered as estimates.

| Compound | Isomer Type | Calculated ΔfH°gas (kJ/mol) | Calculated ΔfG° (kJ/mol) | Data Source |

| 1-Methyl-1,3-cyclohexadiene | Conjugated (1,3) | -9.06 | 90.51 | Cheméo[4][5] |

| 1-Methyl-1,4-cyclohexadiene | Isolated (1,4) | -9.06 | 90.51 | Cheméo[4][5] |

Note: The calculated values for the monomethylated isomers from the Joback method suggest they have very similar stabilities. It is important to emphasize that these are computational estimations and may not fully capture the nuanced steric and electronic effects in the trimethylated systems.

Based on the principles of conjugation, the 1,3-isomers of trimethylcyclohexadiene are expected to be thermodynamically more stable than the 1,4-isomer. However, the magnitude of this stability difference is likely modulated by the specific substitution pattern and the resulting steric interactions. For instance, in 1,5,5-trimethyl-1,3-cyclohexadiene, the gem-dimethyl group at the 5-position could introduce steric strain that might partially offset the conjugative stabilization.

Experimental Protocols for Determining Relative Stability

To empirically determine the relative stabilities of this compound and its 1,3-isomers, the following experimental protocols are standard.

Isomerization Equilibration

This method involves the direct measurement of the equilibrium constant for the isomerization reaction.

Methodology:

-

Reaction Setup: A solution of a pure isomer (e.g., this compound) in a suitable solvent is prepared. A catalyst, typically a strong acid or a transition metal complex (e.g., a ruthenium catalyst), is added to facilitate the isomerization.[1][6]

-

Equilibration: The reaction mixture is heated to a specific temperature and allowed to reach thermodynamic equilibrium. The progress of the reaction is monitored by periodically taking aliquots and analyzing the composition.

-

Analysis: The composition of the equilibrium mixture is determined using analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Calculation of Keq: The equilibrium constant (Keq) is calculated from the ratio of the concentrations of the isomers at equilibrium.

-

Thermodynamic Parameters: The standard Gibbs free energy change (ΔG°) for the isomerization is calculated from the equilibrium constant using the equation: ΔG° = -RT ln(Keq). By determining Keq at different temperatures, the standard enthalpy (ΔH°) and entropy (ΔS°) changes can be determined from a van 't Hoff plot (ln(Keq) vs. 1/T).

Calorimetry

Calorimetry provides a direct measurement of the heat changes associated with chemical reactions, from which enthalpies of formation can be derived.

Methodology:

-

Sample Preparation: A precisely weighed sample of each pure isomer is dissolved in a suitable solvent (e.g., acetic acid or hexane).

-

Calorimeter Setup: The solution is placed in a reaction calorimeter, and a hydrogenation catalyst (e.g., platinum oxide) is added.

-

Hydrogenation: The system is pressurized with hydrogen, and the heat evolved during the hydrogenation of the double bonds to form the corresponding trimethylcyclohexane is measured.

-

Calculation: The enthalpy of hydrogenation (ΔHhyd) is calculated from the measured heat change and the moles of the reactant. The difference in the enthalpies of hydrogenation between the isomers corresponds to the difference in their enthalpies of formation. A more stable isomer will release less heat upon hydrogenation.

Methodology:

-

Sample Preparation: A precisely weighed sample of each pure isomer is placed in a sample holder within a bomb calorimeter.

-

Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The complete combustion of the hydrocarbon yields carbon dioxide and water.

-

Heat Measurement: The heat released during the combustion is absorbed by the surrounding water bath, and the temperature change is precisely measured.

-

Calculation: The enthalpy of combustion (ΔHc°) is calculated from the heat capacity of the calorimeter and the measured temperature change. The standard enthalpy of formation (ΔHf°) can then be calculated using Hess's law, with the known standard enthalpies of formation of CO2 and H2O.

Logical Relationship of Isomerization

The isomerization between this compound and its 1,3-isomers can be represented as a reversible process. The following diagram, generated using the DOT language, illustrates this relationship.

Caption: Isomerization pathways of trimethylcyclohexadienes.

Conclusion

The relative stability of this compound and its 1,3-isomers is a nuanced interplay of conjugative stabilization, hyperconjugation, and steric effects. While the conjugated 1,3-isomers are anticipated to be thermodynamically more stable, the magnitude of this preference is likely modest and dependent on the specific substitution pattern. The lack of direct experimental data highlights an area for future research. The experimental protocols detailed in this guide, particularly isomerization equilibration and calorimetry, provide a clear roadmap for the empirical determination of the thermodynamic parameters governing these important chemical transformations. Such data would be invaluable for professionals in drug development and chemical synthesis, enabling more precise control over reaction outcomes and a deeper understanding of the fundamental properties of these versatile molecular scaffolds.

References

- 1. researchgate.net [researchgate.net]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Reaction equilibrium in the isomerization of 2,4,4-trimethyl pentenes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PS6 [ursula.chem.yale.edu]

- 6. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3,5-Trimethyl-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethyl-1,4-cyclohexadiene is a substituted cyclic diene that serves as a valuable building block in organic synthesis. Its chemical formula is C₉H₁₄, and it has a molecular weight of approximately 122.21 g/mol .[1] The strategic placement of three methyl groups on the cyclohexadiene ring significantly influences its chemical reactivity and stereochemical outcomes in various reactions. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on experimental details and data for researchers in the field.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and characterization.

| Property | Value | Reference |

| CAS Number | 4074-23-1 | [1] |

| Molecular Formula | C₉H₁₄ | [1] |

| Molecular Weight | 122.21 g/mol | [1] |

| Boiling Point | 172 °C | |

| Density | 0.82 g/cm³ | |

| Predicted XlogP | 2.3 | [2] |

Spectroscopic Data

Mass Spectrometry

Predicted collision cross-section (CCS) data for various adducts of this compound offer insights into the ion's shape and structure in the gas phase.

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 123.11683 | 123.6 |

| [M+Na]⁺ | 145.09877 | 131.9 |

| [M-H]⁻ | 121.10227 | 127.7 |

| [M+NH₄]⁺ | 140.14337 | 146.7 |

| [M+K]⁺ | 161.07271 | 130.5 |

| [M]⁺ | 122.10900 | 122.9 |

| (Data sourced from PubChemLite, calculated using CCSbase[1][2]) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The following table provides general frequency ranges for cyclohexadiene moieties.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| =C-H Stretch | 3000 - 3100 |

| -C-H Stretch | 2850 - 3000 |

| C=C Stretch | 1600 - 1680 |

| CH₂ Scissoring | 1440 - 1470 |

| CH₃ Bending | 1370 - 1390, 1440 - 1470 |

| C-H Out-of-Plane Bending | 675 - 1000 |

| (These are general ranges and the specific frequencies for this compound will be influenced by the methyl substituents[1]) |

Synthesis

The primary and most established method for the synthesis of this compound is the Birch reduction of its aromatic precursor, mesitylene (1,3,5-trimethylbenzene).

Birch Reduction of Mesitylene

The Birch reduction is a powerful method for the conversion of aromatic compounds into 1,4-cyclohexadienes.[1] The reaction involves the use of an alkali metal (typically sodium or lithium) dissolved in liquid ammonia, with an alcohol serving as a proton source.[1]

Disclaimer: This is a general procedure and requires adaptation and optimization for the specific synthesis of this compound. The reaction should be carried out by trained personnel in a well-ventilated fume hood due to the use of hazardous materials.

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Sodium or Lithium metal

-

Anhydrous liquid ammonia

-

Anhydrous ethanol or tert-butanol

-

Anhydrous diethyl ether or THF (as a co-solvent)

-

Ammonium chloride (for quenching)

Apparatus:

-

A three-necked round-bottom flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel.

-

Low-temperature thermometer.

-

Stirring apparatus.

Procedure:

-

Set up the reaction apparatus and ensure it is completely dry.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense anhydrous liquid ammonia into the flask.

-

Add the alkali metal in small pieces to the liquid ammonia with vigorous stirring until a persistent deep blue color is obtained.

-

A solution of mesitylene and the alcohol in an anhydrous co-solvent is added dropwise to the blue solution.

-

The reaction is stirred at -78 °C for a specified time, monitoring the progress by TLC or GC.

-

Upon completion, the reaction is quenched by the careful addition of solid ammonium chloride until the blue color disappears.

-

The ammonia is allowed to evaporate.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation.

graph Birch_Reduction {

layout=dot;

rankdir=LR;

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"];

edge [fontname="Arial", fontsize=10, color="#34A853"];

Mesitylene [label="Mesitylene\n(1,3,5-Trimethylbenzene)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Reagents [label="Na or Li in liq. NH3\n+ EtOH or t-BuOH", fillcolor="#FBBC05", fontcolor="#202124"];

Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Mesitylene -> Product [label="Birch Reduction"];